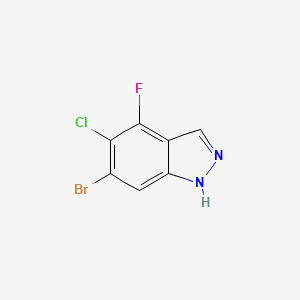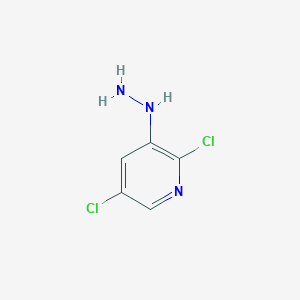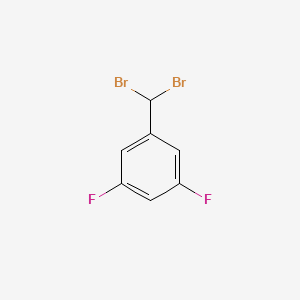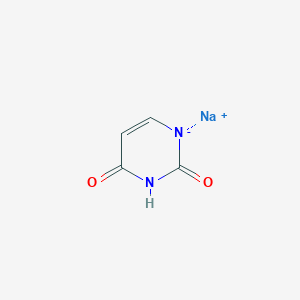![molecular formula C12H9KO3S B12843342 Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
Potassium [1,1'-biphenyl]-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [1,1’-biphenyl]-2-sulfonate is an organic compound that consists of a biphenyl structure with a sulfonate group attached to one of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [1,1’-biphenyl]-2-sulfonate typically involves the sulfonation of biphenyl followed by neutralization with potassium hydroxide. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process can be summarized as follows:
Sulfonation: Biphenyl is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of potassium [1,1’-biphenyl]-2-sulfonate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [1,1’-biphenyl]-2-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other aromatic compounds, it can undergo electrophilic substitution reactions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Potassium [1,1’-biphenyl]-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium [1,1’-biphenyl]-2-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, influencing their function and activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 1,1’-biphenyl-4,4’-dicarboxylate: Another biphenyl derivative with carboxylate groups instead of sulfonate.
Potassium 4,4’-E-stilbenedicarboxylate: A stilbene derivative with similar structural features.
Uniqueness
Potassium [1,1’-biphenyl]-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties such as increased solubility in water and the ability to participate in specific ionic interactions. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H9KO3S |
|---|---|
Molekulargewicht |
272.36 g/mol |
IUPAC-Name |
potassium;2-phenylbenzenesulfonate |
InChI |
InChI=1S/C12H10O3S.K/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
IWAIBEUYPKNAOC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



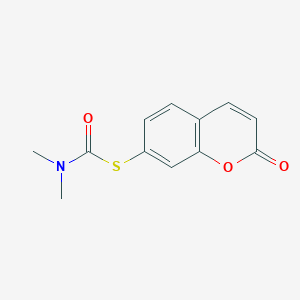
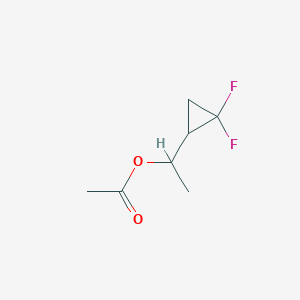
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
